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molecular formula C₇H₅AgO₂ B148599 Silver benzoate CAS No. 532-31-0

Silver benzoate

Cat. No. B148599
M. Wt: 228.98 g/mol
InChI Key: CLDWGXZGFUNWKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04714757

Procedure details

A solution of silver benzoate (1.0 g) and triethylamine (20 ml) was prepared. To a stirring mixture of (R)-3-diazo-2-oxo-1-(phenylmethyl)carbamic acid, 1,1-dimethylethyl ester (10.0 g, 34.56 mmol) and methanol (100 ml) was added a portion of the silver benzoate/triethylamine solution (10 ml). After 20 minutes additional silver benzoate/triethylamine was added (5 ml) and stirring continued for 45 minutes. The dark reaction mixture was treated with Celite, decolorizing carbon and brine. The resulting mixture was filtered through Celite and the filtrate concentrated, diluted with ethyl acetate and washed with water (twice), 1N sodium bicarbonate (twice), 1N hydrochloric acid (twice), 1N sodium bicarbonate and brine, dried over anhydrous magnesium sulfate and concentrated to an amber oil. The oil was chromatographed (flash, silica gel LPS-1, benzene:isopropyl ether 85:15) to yield a colorless oil. The oil was triturated with hexane to yield the title compound as a colorless solid: 8.43 g (28.7 mmol); Rf =0.26 (silica gel, benzene:isopropyl ether 85:15).
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
(R)-3-diazo-2-oxo-1-(phenylmethyl)carbamic acid, 1,1-dimethylethyl ester
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
silver benzoate triethylamine
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
silver benzoate triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.CO.[C:10]([O-:18])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Ag+:19].C(N(CC)CC)C>[Cl-].[Na+].O>[C:10]([O-:18])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Ag+:19] |f:2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
(R)-3-diazo-2-oxo-1-(phenylmethyl)carbamic acid, 1,1-dimethylethyl ester
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
silver benzoate triethylamine
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Ag+].C(C)N(CC)CC
Step Four
Name
silver benzoate triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Ag+].C(C)N(CC)CC
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
ADDITION
Type
ADDITION
Details
was treated with Celite
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water (twice), 1N sodium bicarbonate (twice), 1N hydrochloric acid (twice), 1N sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an amber oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed (flash, silica gel LPS-1, benzene:isopropyl ether 85:15)
CUSTOM
Type
CUSTOM
Details
to yield a colorless oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated with hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Ag+]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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